1-(2-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one
Description
1-(2-(Difluoromethoxy)-4-mercaptophenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 2-(difluoromethoxy)-4-mercaptophenyl group. This compound shares structural motifs with synthetic cathinones and arylketones, which are often studied for pharmacological or material science applications.
Properties
Molecular Formula |
C10H10F2O2S |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2S/c1-2-8(13)7-4-3-6(15)5-9(7)14-10(11)12/h3-5,10,15H,2H2,1H3 |
InChI Key |
OSQMVQQIVUKCGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)S)OC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
A. 1-[2-(Difluoromethoxy)phenyl]propan-1-one (CAS 929341-33-3)
- Structure : Differs by lacking the 4-mercapto group.
- Properties : Molecular weight = 200.18 g/mol; water solubility likely reduced compared to thiol-containing analogs due to the absence of polar –SH. The difluoromethoxy group enhances lipophilicity (logP ≈ 2.1 predicted), favoring blood-brain barrier penetration .
- Applications : Used in material science or as a precursor for fluorinated pharmaceuticals.
B. Flephedrone (4-FMC; 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one)
- Structure: Contains a 4-fluoro substituent and methylamino group.
- Properties: Water-soluble hydrochloride salt (); interacts with monoamine transporters (e.g., serotonin, dopamine). The fluorine atom increases metabolic resistance compared to non-halogenated cathinones .
- Key Difference : The 4-mercapto group in the target compound may confer distinct redox behavior or metal-binding capacity absent in 4-FMC.
C. 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC)
- Structure: Chlorine at the 4-position and dimethylamino group.
- Properties: Crystallographic studies reveal planar phenyl-propanone conformations; the chloro group enhances stability and lipophilicity (logP ≈ 2.5). Unlike the target compound, 4-CDC lacks sulfur-based reactivity .
Electronic and Steric Effects
- Difluoromethoxy vs. This is observed in fluorinated cathinones like 4-FMC, where fluorine substituents increase oxidative stability .
- Mercapto vs. Hydroxy: The –SH group (pKa ~10) is less acidic than –OH (pKa ~9.9 for phenol) but more nucleophilic, enabling disulfide formation or covalent binding to biological targets. For example, 1-(3-chloro-4-hydroxyphenyl)propan-1-one () exhibits hydrogen-bonding capacity via –OH, while the target compound’s –SH may favor metal chelation .
Physicochemical and Analytical Data
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 238.23 | 2-OCF₂H, 4-SH | ~2.3 | Reactive thiol, moderate lipophilicity |
| 1-[2-(Difluoromethoxy)phenyl]propan-1-one | 200.18 | 2-OCF₂H | ~2.1 | High thermal stability |
| 4-FMC | 183.21 | 4-F, N-methylamino | ~1.8 | CNS activity, water-soluble salt |
| 4-CDC | 211.69 | 4-Cl, N,N-dimethylamino | ~2.5 | Crystalline solid, stimulant effects |
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